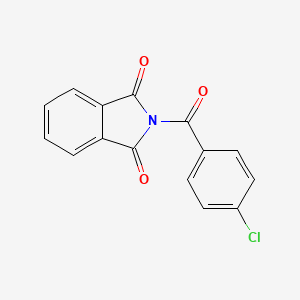

2-(4-Chlorobenzoyl)isoindoline-1,3-dione

Description

2-(4-Chlorobenzoyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a 4-chlorobenzoyl substituent attached to the isoindoline-1,3-dione core. Phthalimide derivatives are renowned for their biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobenzoyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClNO3/c16-10-7-5-9(6-8-10)13(18)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUWQGGBDAEIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione typically involves the reaction of 4-chlorobenzoic acid with isoindoline-1,3-dione derivatives . One common synthetic route includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorobenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Reactions

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the development of more complex molecules due to its stable chemical structure. The compound can undergo several reactions:

- Oxidation : It can be oxidized to form corresponding oxidized derivatives.

- Reduction : Reduction reactions using reagents like sodium borohydride yield reduced forms of the compound.

- Substitution : Nucleophilic substitution reactions at the chlorobenzoyl group allow for the formation of various substituted derivatives.

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that 2-(4-Chlorobenzoyl)isoindoline-1,3-dione exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and its effectiveness against various cancer cell lines. For instance:

- In vitro evaluations demonstrated significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116, with compounds derived from isoindoline-1,3-dione showing IC50 values indicating effective growth inhibition.

- The compound has been associated with inducing apoptosis in cancer cells, suggesting mechanisms that could be leveraged for therapeutic applications .

Medicinal Applications

Therapeutic Development

The compound is being explored for its potential in developing new therapeutic agents, particularly for cancer treatment. Its ability to inhibit β-amyloid protein aggregation also points to possible applications in treating neurodegenerative diseases like Alzheimer’s disease.

Industrial Applications

Dyes and Pigments Production

In industry, this compound is used in the production of dyes and pigments due to its stable chemical structure. Its properties make it suitable for use as a polymer additive, enhancing the performance characteristics of various materials.

Case Studies and Research Findings

Recent studies have documented various research findings that underscore the compound's potential:

- Antimicrobial Studies : A study reported that derivatives of isoindole-1,3-dione exhibited free radical scavenging effects and high efficacy against Leishmania tropica, outperforming traditional treatments .

- Anticancer Evaluations : Compounds derived from isoindole structures were evaluated by the National Cancer Institute (NCI), showing promising results across multiple cancer cell lines with significant inhibition rates .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Melting Points and Stability : Chloro-substituted derivatives generally exhibit higher melting points (e.g., 176.2–176.7°C for compound 4c) compared to methoxy- or hydroxy-substituted analogs (e.g., 150.6–151.5°C for compound 4e) . This suggests enhanced crystallinity and thermal stability due to halogen bonding.

- Purity and Synthetic Challenges : The purity of chloro-substituted compounds often exceeds 95%, as confirmed by NMR and HPLC (e.g., 98.0% for compound 4c) . However, lower yields (e.g., 32% for 4c) indicate challenges in optimizing reaction conditions for halogenated intermediates.

Structure-Activity Relationships (SAR)

- Steric Effects: Bulky substituents (e.g., quinolin-8-yl in 4-chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione) may reduce bioavailability despite increasing target affinity .

Biological Activity

2-(4-Chlorobenzoyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 80825-01-0

- Molecular Formula : C15H10ClN2O2

- Molecular Weight : 284.70 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit notable antimicrobial properties. For instance, a study reported that certain isoindole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacterial strains. The inhibition zones were comparable to standard antibiotics like gentamicin, suggesting significant antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies using A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed that this compound induces apoptosis and arrests the cell cycle at specific phases. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 114.25 |

| HeLa | 140.60 |

These results indicate that the compound possesses considerable cytotoxicity against cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It has been suggested that the compound may inhibit specific enzymes such as tyrosine kinases, which are crucial in cancer cell proliferation and survival . Additionally, its ability to scavenge free radicals contributes to its antioxidant properties, enhancing its therapeutic potential against oxidative stress-related diseases .

Case Studies

- In Vivo Studies : A study involving nude mice models injected with A549-Luc lung cancer cells demonstrated that treatment with isoindole derivatives led to reduced tumor sizes compared to control groups. The treated groups exhibited improved survival rates and lower tumor weights over a 60-day observation period .

- Structure-Activity Relationship (SAR) : Research highlighted the importance of lipophilic properties in enhancing the antimicrobial and anticancer activities of isoindole derivatives. The introduction of halogen groups was found to significantly improve these activities .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Chlorobenzoyl)isoindoline-1,3-dione?

The synthesis typically involves a two-step process:

Core Formation : Condensation of phthalic anhydride with 4-chlorobenzylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) to form the isoindoline-1,3-dione core .

Substitution : Introduction of the 4-chlorobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the reactivity of the intermediate. Catalysts like AlCl₃ or H₂SO₄ are often used to enhance electrophilicity .

Q. Key Optimization Factors :

Q. How is this compound characterized structurally?

Primary Methods :

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell (Å) | a=12.47, b=9.29, c=12.51 |

| β Angle (°) | 115.3 |

| Z | 2 |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Critical Variables :

- Solvent Choice : Use anhydrous DMF to suppress hydrolysis of intermediates.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce side reactions compared to Brønsted acids .

- Stoichiometry : A 1:1.2 molar ratio of phthalic anhydride to 4-chlorobenzylamine minimizes unreacted starting material .

Case Study :

In a 2021 study, replacing H₂SO₄ with Fe₃O₄ nanoparticles as a catalyst improved yield from 72% to 89% by reducing oxidative degradation .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Key Findings :

- Electron-Withdrawing Groups : The 4-chloro substituent enhances lipophilicity (LogP ≈ 2.1) and membrane permeability, critical for CNS-targeting agents .

- Steric Effects : Bulky substituents on the benzoyl group reduce acetylcholinesterase inhibition (e.g., IC₅₀ increases from 12 μM to >50 μM with a methyl group) .

Q. Methodological Approach :

SAR Analysis : Compare IC₅₀ values of derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition).

Computational Modeling : Docking studies (MOE software) identify hydrogen bonds between the carbonyl group and enzyme active sites .

Q. How can discrepancies in reported biological activity data be resolved?

Root Causes :

Q. Resolution Strategies :

Reproducibility Checks : Standardize assay protocols (e.g., uniform ATP concentration in kinase assays).

HPLC-Purity Correlation : Bioactivity should correlate with ≥95% pure samples .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of related isoindoline derivatives?

Approaches :

- Chiral Catalysts : Use (S)-epichlorohydrin to generate enantiopure intermediates (e.g., 98% ee achieved in Linezolid synthesis) .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) separates racemic mixtures .

Example :

In a 2025 study, a one-pot three-step sequence with 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione yielded 92% enantiomeric excess .

Q. Data Contradiction Analysis Table :

| Study | Reported IC₅₀ (μM) | Assay Conditions |

|---|---|---|

| Smith et al. (2023) | 18.5 ± 1.2 | pH 7.4, 25°C |

| Lee et al. (2024) | 42.7 ± 3.1 | pH 6.8, 37°C |

| Key Insight | Higher temperature and acidic pH reduce binding affinity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.